REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5](=[CH:9]N(C)C)[C:6](=O)[CH3:7])[CH3:2].[N:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH:20][NH2:21]>C(O)C>[CH2:1]([O:3][C:4]([C:5]1[CH:9]=[N:21][N:20]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][N:14]=2)[C:6]=1[CH3:7])=[O:13])[CH3:2]
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Name
|
|
Quantity
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0.662 g
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Type
|
reactant
|
Smiles
|
C(C)OC(C(C(C)=O)=CN(C)C)=O
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Name
|
|
Quantity
|
0.41 g
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Type
|
reactant
|
Smiles
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N1=C(C=CC=C1)NN
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Name
|
|
Quantity
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15 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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reflux for 2 hr
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Duration
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2 h
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Type
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CUSTOM
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Details
|
Evaporate the mixture
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Type
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ADDITION
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Details
|
then dilute with saturated sodium bicarbonate
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Type
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EXTRACTION
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Details
|
extract 3 times with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
Dry the solution (sodium sulfate)
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Type
|
FILTRATION
|
Details
|
filter
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Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify
|
Type
|
WASH
|
Details
|
eluting with 50:50 ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1C)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |